molecular formula C19H13FN2O4 B14192810 4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid CAS No. 920986-81-8

4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid

Cat. No.: B14192810
CAS No.: 920986-81-8
M. Wt: 352.3 g/mol
InChI Key: YLMRJKDAYSDTSG-UHFFFAOYSA-N
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Description

4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid is a complex organic compound that features a fluorophenyl group, a carbamoyl group, and a pyridinyl group attached to a benzoic acid core

Preparation Methods

The synthesis of 4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their chemical properties and biological activities

Properties

CAS No.

920986-81-8

Molecular Formula

C19H13FN2O4

Molecular Weight

352.3 g/mol

IUPAC Name

4-[3-[(4-fluorophenyl)carbamoyl]pyridin-2-yl]oxybenzoic acid

InChI

InChI=1S/C19H13FN2O4/c20-13-5-7-14(8-6-13)22-17(23)16-2-1-11-21-18(16)26-15-9-3-12(4-10-15)19(24)25/h1-11H,(H,22,23)(H,24,25)

InChI Key

YLMRJKDAYSDTSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(=O)O)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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